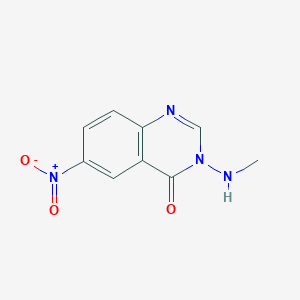

3-(Methylamino)-6-nitroquinazolin-4(3H)-one

CAS No.: 60512-88-1

Cat. No.: VC15959100

Molecular Formula: C9H8N4O3

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60512-88-1 |

|---|---|

| Molecular Formula | C9H8N4O3 |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | 3-(methylamino)-6-nitroquinazolin-4-one |

| Standard InChI | InChI=1S/C9H8N4O3/c1-10-12-5-11-8-3-2-6(13(15)16)4-7(8)9(12)14/h2-5,10H,1H3 |

| Standard InChI Key | NLQARWHTNSSBRM-UHFFFAOYSA-N |

| Canonical SMILES | CNN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. The 3-position is substituted with a methylamino group (), while the 6-position bears a nitro group (). This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, polarizing the aromatic system, while the methylamino group introduces basicity and hydrogen-bonding potential .

Physicochemical Characteristics

Key properties include:

-

Solubility: Likely moderate in polar aprotic solvents like dimethylformamide (DMF) due to the nitro and methylamino groups, though experimental data remain limited.

-

Stability: Nitro groups typically confer thermal stability but may pose explosion risks under extreme conditions .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves methylating 6-nitro-3H-quinazolin-4-one. As detailed in , this process uses cesium carbonate () as a base in DMF, with methyl iodide () as the methylating agent. The reaction proceeds under nitrogen at 0–20°C for 3 hours, achieving an 83.85% yield after purification via silica gel chromatography .

Reaction Scheme:

Industrial Considerations

Scale-up requires optimizing exothermic nitration and methylation steps. Continuous flow reactors could enhance safety and yield by maintaining precise temperature control.

Chemical Reactivity and Derivatives

Reduction of the Nitro Group

The nitro group at C6 can be reduced to an amine using catalysts like palladium on carbon () or chemical reductants such as tin(II) chloride (). This generates 3-(methylamino)-6-aminoquinazolin-4(3H)-one, a potential intermediate for anticancer agents .

Substitution Reactions

The methylamino group at C3 participates in nucleophilic substitutions. For example, acylation with acetic anhydride yields acetamide derivatives, enhancing lipophilicity for drug design.

Oxidation Pathways

Oxidation of the methylamino group to a nitroso or carbonyl moiety is theoretically feasible but remains unexplored experimentally.

Biological Applications and Mechanisms

Antimicrobial Activity

Quinazolinones with nitro groups exhibit broad-spectrum antimicrobial effects. The nitro moiety may undergo bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA or enzyme function .

Anti-Inflammatory Effects

In vitro studies suggest that quinazolinones inhibit cyclooxygenase-2 () and nitric oxide synthase (), key mediators of inflammation .

Comparison with Structural Analogues

2-Methyl-6-nitro-3H-quinazolin-4-one

This analogue lacks the methylamino group, resulting in lower solubility and reduced hydrogen-bonding capacity. Its anticancer activity is also less pronounced, underscoring the importance of the 3-methylamino substituent .

6-Nitroquinazolin-4(3H)-one

Without the methylamino group, this compound exhibits weaker interactions with biological targets, highlighting the role of substituents in modulating activity .

Future Research Directions

-

Toxicity Profiling: Systematic in vitro and in vivo studies to establish LD50 and NOAEL values.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

-

Structure-Activity Relationships (SAR): Synthesizing derivatives with varied substituents to optimize efficacy and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume